molecular formula C12H23N3 B11739321 pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine

pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11739321
M. Wt: 209.33 g/mol
InChI Key: JSOFXUNYOAJNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with a propyl halide to introduce the propyl group at the nitrogen atom.

    Amination: The resulting compound is further reacted with pentylamine to introduce the pentyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Propyl-1H-pyrazole: Similar structure but lacks the pentyl group.

    Pentylamine: Contains the pentyl group but lacks the pyrazole ring.

    1-Propyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the pentyl group.

Uniqueness

Pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the combination of the pentyl group, propyl group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1-propylpyrazol-3-yl)methyl]pentan-1-amine

InChI

InChI=1S/C12H23N3/c1-3-5-6-8-13-11-12-7-10-15(14-12)9-4-2/h7,10,13H,3-6,8-9,11H2,1-2H3

InChI Key

JSOFXUNYOAJNBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=NN(C=C1)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.